molecular formula C11H13FN2O4 B071567 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid CAS No. 171178-42-0

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid

Cat. No. B071567
M. Wt: 256.23 g/mol
InChI Key: KGJLIDFAPYTBDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid" involves strategic methodologies that facilitate the incorporation of the tert-butoxycarbonyl (Boc) group. A key advantage of using N alpha-9-Fluorenylmethyloxycarbonyl (Fmoc) amino acids in solid-phase peptide synthesis, which parallels the synthesis approach for similar compounds, is the cleavage of the Fmoc-group by mild base, allowing for the use of tert-butyl-type side chain blocking (Chang & Meienhofer, 2009). Additionally, the synthesis of related amino acids and their derivatives highlights the versatility and efficiency of incorporating the tert-butoxycarbonyl group into complex molecules (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

The molecular structure of "5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid" and its analogs can be characterized by sophisticated stereochemistry and the presence of functional groups that enable selective reactivity. The synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, showcases the significance of stereochemistry in the molecular structure, where adjustments in reaction conditions can lead to the selective formation of cis or trans acids (Bakonyi et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of "5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid" is marked by its ability to participate in various chemical transformations, crucial for the synthesis of peptides and related compounds. The solid-phase peptide synthesis utilizing N-alpha-fluorenylmethyloxycarbonylamino acids exemplifies the chemical reactivity of similar compounds, where the Fmoc-group provides an orthogonal protection strategy, beneficial in complex peptide synthesis (Fields & Noble, 2009).

Scientific Research Applications

Application in Dipeptide Synthesis

  • Summary of the Application : The compound is used in the synthesis of dipeptides. It is part of a class of compounds known as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .
  • Methods of Application or Experimental Procedures : Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
  • Results or Outcomes : The dipeptides were obtained in satisfactory yields in 15 minutes . A recovery test indicated that the [emim] [Boc-Ala] can be recycled at least four times in the model reaction .

Application in Deprotection of Boc Amino Acids

  • Summary of the Application : The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This method is beneficial for the extraction of water-soluble polar organic molecules using ionic liquids .
  • Methods of Application or Experimental Procedures : The deprotection process involves the use of a thermally stable ionic liquid . The ionic liquid demonstrates a catalytic effect, has low viscosity, and high thermal stability .
  • Results or Outcomes : The method allows for rapid and effective deprotection of Boc amino acids and peptides at high temperatures .

Application in Peptide Assembly

  • Summary of the Application : The compound is used in the synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protecting group .
  • Methods of Application or Experimental Procedures : The method involves the use of Boc as the α-amino protecting group in peptide assembly . This allows for the rapid, high yield assembly of difficult sequences .
  • Results or Outcomes : The method results in the rapid, high yield assembly of difficult sequences .

Application in Organic Synthesis

  • Summary of the Application : The compound is used in organic synthesis due to its multiple reactive groups . It is part of a class of compounds known as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in various organic synthesis processes .
  • Methods of Application or Experimental Procedures : Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used in various organic synthesis processes with commonly used coupling reagents .
  • Results or Outcomes : The organic synthesis processes using Boc-AAILs have been found to be effective, giving satisfactory yields .

Application in Extraction of Water Soluble Polar Organic Molecules

  • Summary of the Application : The compound is used in the extraction of water-soluble polar organic molecules using ionic liquids .
  • Methods of Application or Experimental Procedures : The extraction process involves the use of a thermally stable ionic liquid . The ionic liquid demonstrates a catalytic effect, has low viscosity, and high thermal stability .
  • Results or Outcomes : The method allows for effective extraction of water-soluble polar organic molecules using ionic liquids .

Application in Assembly of Difficult Sequences

  • Summary of the Application : The compound is used in the assembly of difficult sequences .
  • Methods of Application or Experimental Procedures : The method involves the use of Boc as the α-amino protecting group in the assembly of difficult sequences .
  • Results or Outcomes : The method results in the rapid, high yield assembly of difficult sequences .

properties

IUPAC Name

2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJLIDFAPYTBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442512
Record name 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid

CAS RN

171178-42-0
Record name 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Reaction of 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine (5.3 g, 25 mmol) sequentially with n-Butyl and CO2 as described in the following example gives 5-(N-(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid (1.60 g, 25%). 1H NMR (DMSO) δ 9.83 (1H, brs) 8.84 (1H, s), 7.49 (1H, d, J=2.9 Hz), 1.47 (9H, s).
Quantity
5.3 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To 30 g of (6-fluoro-pyridin-3-yl)-carbamic acid, tert-butyl ester in 60 mL of tetramethylethylenediamine and 750 mL of ether at −78° C. under an inert atmosphere was added slowly 180 mL of 2.5 M n-butyllithium/hexanes (3 eq). After the addition was complete, the reaction was allowed to warm to −15° C. for 5 minutes then recooled to −78° C. Dry ice was allowed to sublime in a separate flask and the vapor was passed over the rapidly stirred reaction mixture while the cooling bath was removed and the reaction allowed to warm to 0° C. Sufficient water was added to dissolve the precipitated product and the resultant aqueous phase was washed twice with ether before acidifying with concentrated HCl. The precipitate was filtered, washed with water, and dried in vacuo to give 21.2 g of 5-tert-butoxycarbonylamino-2-fluoro-isonicotinic acid, which was used as is for the next step: melting point 240-245° C. (decomposed); mass spectrum (negative mode, m/e): M−H 255.2.
Quantity
30 g
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reactant
Reaction Step One
[Compound]
Name
n-butyllithium hexanes
Quantity
180 mL
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reactant
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60 mL
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750 mL
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solvent
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Synthesis routes and methods III

Procedure details

A mechanically stirred solution of 63.67 g (300 mmol) of 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine, 115 mL of N,N,N′,N′-tetramethyl-ethylenediamine, and 1.8 L of dry diethyl ether was cooled to −78° C. in a Nestar refrigeration unit. n-Butyl lithium (72 mL of a 10 molar solution in hexanes) was added dropwise at such a rate so as to maintain the internal reaction temperature below −60° C. The resultant red-colored solution was stored at −40° C. for 16 hours, recooled to −78° C., then charged for ca. 20 minutes with dry carbon dioxide gas introduced via a spurge tube with the rate of bubbling adjusted so as to maintain the internal reaction temperature below −40° C. The reaction flask was removed from the bath and allowed to warm to room temperature over ca. 1 hour. The orange mixture was poured into 700 mL of cold dilute aqueous sodium hydroxide (final pH=12.5). The layers were separated, and the aqueous layer was further extracted with 2×400 mL of diethyl ether. The aqueous layer was ice cooled and acidified to ca. pH 6 with aqueous hydrochloric acid. A sticky precipitate was filtered off, then the filtrate was again ice cooled and further acidified to pH 3.0. A light yellow precipitate was collected by filtration, washed with 200 mL of water, then redissolved in 1 L of 5% aqueous sodium hydroxide. Insoluble matter was removed by filtration and the two-stage acidification/precipitation described above was repeated on the filtrate to provide 36.9 g (47%) of the dried product as a beige solid, mp 253-257° C. (dec). 1 H NMR in deuterated dimethylsulfoxide [(CD3)2SO]: δ9.83 ppm (s, 1H), 8.85 (s, 1H), 7.49 (d, JH-F=2.8 Hz, 1H), 1.48 (s, 9H).
Quantity
63.67 g
Type
reactant
Reaction Step One
Quantity
115 mL
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reactant
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1.8 L
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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Name
hexanes
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solvent
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0 (± 1) mol
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Yield
47%

Synthesis routes and methods IV

Procedure details

Reaction of 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine (5.3 g, 25 mmol) sequentially with n-BuLi and CO2 as described in the following example gives 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid (1.60 g, 25%). 1H NMR (DMSO) δ 9.83 (1H, brs), 8.84 (1H, s), 7.49 (1H, d, J=2.9 Hz), 1.47 (9H, s).
Quantity
5.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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